molecular formula C8H9N B170860 3-(Prop-1-en-2-yl)pyridine CAS No. 15825-89-5

3-(Prop-1-en-2-yl)pyridine

Cat. No. B170860
CAS RN: 15825-89-5
M. Wt: 119.16 g/mol
InChI Key: WWDWPSQOAUMNDT-UHFFFAOYSA-N
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Description

3-(Prop-1-en-2-yl)pyridine, also known as 3-isopropenylpyridine, is a chemical compound with the molecular formula C8H9N . It has a molecular weight of 119.16 g/mol .


Synthesis Analysis

The synthesis of 3-(Prop-1-en-2-yl)pyridine and its derivatives has been reported in various studies . For instance, one study reported the synthesis of 2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives from sodium 3-oxo-3-(2-oxo-2H-chromen-3-yl)prop-1-en-1-olate and 2-cyano-N’-(1-aryl(heteryl)ethylidene)acetohydrazides .


Molecular Structure Analysis

The molecular structure of 3-(Prop-1-en-2-yl)pyridine includes a pyridine ring attached to a prop-1-en-2-yl group . The InChI representation of the molecule is InChI=1S/C8H9N/c1-7(2)8-4-3-5-9-6-8/h3-6H,1H2,2H3 .


Chemical Reactions Analysis

While specific chemical reactions involving 3-(Prop-1-en-2-yl)pyridine are not detailed in the search results, pyridine derivatives are known to participate in various types of reactions .


Physical And Chemical Properties Analysis

3-(Prop-1-en-2-yl)pyridine has a molecular weight of 119.16 g/mol, a XLogP3-AA value of 2.3, and a topological polar surface area of 12.9 Ų . It has no hydrogen bond donors, one hydrogen bond acceptor, and one rotatable bond .

Scientific Research Applications

1. Antiproliferative and Tubulin-Destabilising Effects

  • Summary of Application: This compound has been used in the synthesis of analogues of combretastatin A-4 (CA-4), which are designed as colchicine-binding site inhibitors (CBSI). These analogues have been evaluated for their antiproliferative activity, cell cycle effects, and ability to inhibit tubulin assembly .
  • Methods of Application: The compounds were evaluated for their antiproliferative activity in MCF-7 breast cancer cells and the triple-negative breast cancer (TBNC) cell line MDA-MB-231 .
  • Results: The compounds demonstrated significant in vitro antiproliferative activities, with IC 50 values in the range 10–33 nM. They also inhibited the polymerisation of tubulin in vitro, with significant reduction in tubulin polymerization .

2. Antiproliferative Activity of New 3-Cyanopyridines

  • Summary of Application: 3-Cyanopyridines have been synthesized and evaluated for their antitumor activity against the liver carcinoma cell line (HEPG2) .
  • Methods of Application: The antitumor activity of the synthesized compounds was evaluated against HEPG2 .
  • Results: The pyridine derivatives 5c and 5d showed promising antitumor activity against HEPG2, with IC 50 values of 1.46 and 7.08 µM, respectively .

3. Fluorescence Applications

  • Summary of Application: Pyrenes, which include “3-(Prop-1-en-2-yl)pyridine”, are excellent organic fluorophores and are applied as environmental probes with distinct morphology and tunable emission in various microenvironments .
  • Methods of Application: The specific methods of application are not detailed in the source .
  • Results: The results or outcomes obtained are not specified in the source .

4. Synthesis of Imidazo[1,2-a]pyridines

  • Summary of Application: The Sandmeyer reaction of differently C-2 substituted N-(prop-2-yn-1-ylamino)pyridines is an efficient, mild, new and practical method for the stereospecific synthesis of (E)-exo-halomethylene bicyclic pyridones bearing the imidazo [1,2-a]pyridine heterocyclic ring system .
  • Methods of Application: The specific methods of application are not detailed in the source .
  • Results: The results or outcomes obtained are not specified in the source .

5. Anti-tubercular Agents

  • Summary of Application: A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .
  • Methods of Application: The specific methods of application are not detailed in the source .
  • Results: The results or outcomes obtained are not specified in the source .

6. Anti-tubercular Agents

  • Summary of Application: A series of novel compounds were designed, synthesized, and evaluated for their anti-tubercular activity .
  • Methods of Application: The specific methods of application are not detailed in the source .
  • Results: Five of the most active compounds were found to be more active with IC 90 s ranging from 3.73 to 4.00 μM and one compound (6e) showed an IC 90 of 40.32 μM .

7. Anticancer Targeting Agents

  • Summary of Application: Tertiary sulfonamide derivatives of pyridyl-indole-based heteroaryl chalcone as carbonic anhydrase IX inhibitors and anticancer agents .
  • Methods of Application: The specific methods of application are not detailed in the source .
  • Results: The results or outcomes obtained are not specified in the source .

8. Fluorescent Chemosensor

  • Summary of Application: A turn-on fluorescent pyrene-based chemosensor for Cu (II) with live cell application .
  • Methods of Application: The specific methods of application are not detailed in the source .
  • Results: The results or outcomes obtained are not specified in the source .

9. Nonlinear Optical Properties

  • Summary of Application: A novel chalcone derivative 3-(4-chlorophenyl)-1-(pyridin-3-yl)prop-2-en-1-one was studied for its key electronic, optical, second and third order nonlinear optical properties .
  • Methods of Application: The specific methods of application are not detailed in the source .
  • Results: The material possesses superior properties and could be applied in optoelectronic device fabrications .

10. Collagen Production Suppression

  • Summary of Application: Certain compounds have shown potential effects on suppressing the production of collagen in vitro .
  • Methods of Application: The specific methods of application are not detailed in the source .
  • Results: The results or outcomes obtained are not specified in the source .

Safety And Hazards

While specific safety and hazard information for 3-(Prop-1-en-2-yl)pyridine is not available in the search results, general safety measures for handling similar chemical compounds include wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with eyes, skin, and clothing .

Future Directions

The future directions for the study and application of 3-(Prop-1-en-2-yl)pyridine and its derivatives could involve further exploration of their pharmacological activities . For instance, some pyridine derivatives have shown promising anti-fibrotic activities .

properties

IUPAC Name

3-prop-1-en-2-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N/c1-7(2)8-4-3-5-9-6-8/h3-6H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWDWPSQOAUMNDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00480964
Record name 3-(1-methylethenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00480964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Prop-1-en-2-yl)pyridine

CAS RN

15825-89-5
Record name 3-(1-methylethenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00480964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(prop-1-en-2-yl)pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
Y Lian, K Burford, AT Londregan - Tetrahedron, 2015 - Elsevier
A robust approach to gem-dialkylbenzyl heterocycles has been developed through a triflic acid-catalyzed hydroarylation of olefinic heterocycles. A broad range of substrates containing …
Number of citations: 12 www.sciencedirect.com
J Huang, G Hu, S An, D Chen, M Li… - The Journal of Organic …, 2019 - ACS Publications
N-Alkylated 4-pyridones were obtained through a one-pot procedure involving either normal or interrupted Pummerer reactions between triflic anhydride-activated sulfoxides and 4-…
Number of citations: 16 pubs.acs.org
A Li, Y Ouyang, Z Wang, Y Cao, X Liu… - Journal of Medicinal …, 2013 - ACS Publications
Novel 6-substituted-4-cycloalkyloxy-pyridin-2(1H)-ones were synthesized as non-nucleoside reverse transcriptase inhibitors (NNRTIs), and their biological activity was evaluated. Most …
Number of citations: 43 pubs.acs.org
SQ Tang, M Schmitt, F Bihel - Synthesis, 2020 - thieme-connect.com
Recently developed for the Fukuyama reaction, post-oxidative addition precatalysts (POxAPs) are also very efficient in catalyzing Negishi cross-coupling reactions between …
Number of citations: 5 www.thieme-connect.com
JA Hartsel, DT Craft, QH Chen, M Ma… - The Journal of Organic …, 2012 - ACS Publications
Herein we describe a two-step protocol to prepare m-tert-alkylbenzenes. The appropriate tertiary benzylic alcohols are activated with SOCl 2 or concentrated HCl and then treated with …
Number of citations: 19 pubs.acs.org
B Jiao, Y Zhu, J Xu, F Dong, X Wu, X Liu… - Journal of Hazardous …, 2022 - Elsevier
Pyrisoxazole, an isoxazoline-class fungicide, has been registered and used for approximately 19 years. However, its environmental transformation products (TPs) and corresponding …
Number of citations: 16 www.sciencedirect.com

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